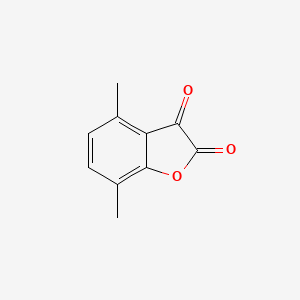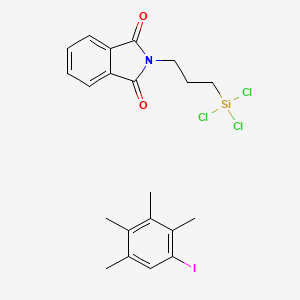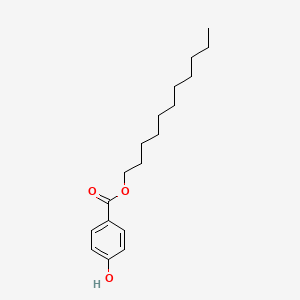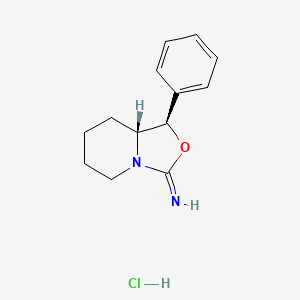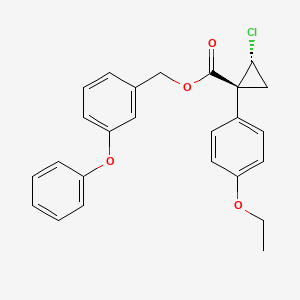
(3-phenoxyphenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-phenoxyphenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound It is characterized by a complex structure that includes a phenoxyphenyl group, a cyclopropane ring, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenoxyphenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.
Introduction of the Phenoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with a suitable nucleophile.
Esterification: The final step involves the formation of the carboxylate ester, typically through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol or aldehyde.
Substitution: The chloro group on the cyclopropane ring may be susceptible to nucleophilic substitution, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or aldehydes.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity. For example, they could be screened for antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as pharmaceutical agents. They might be evaluated for their efficacy in treating various diseases or conditions.
Industry
In an industrial context, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3-phenoxyphenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate would depend on its specific application. For example, if it were used as a pharmaceutical agent, its mechanism might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity.
類似化合物との比較
Similar Compounds
(3-phenoxyphenyl)methyl (1R,2R)-2-chloro-1-(4-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
(3-phenoxyphenyl)methyl (1R,2R)-2-chloro-1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The unique combination of the phenoxyphenyl group, the cyclopropane ring, and the carboxylate ester in (3-phenoxyphenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate gives it distinct chemical and physical properties. These properties might make it particularly useful in certain applications, such as in the development of new pharmaceuticals or materials.
特性
CAS番号 |
104259-98-5 |
|---|---|
分子式 |
C25H23ClO4 |
分子量 |
422.9 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H23ClO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25+/m1/s1 |
InChIキー |
SREXPXCSJNJOQR-NOZRDPDXSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@H]2Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)


